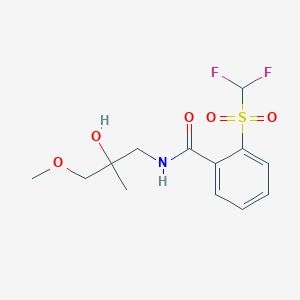
N-甲基-3-氧代-3-苯基丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-3-oxo-3-phenylpropanamide is a chemical compound with the molecular formula C10H11NO2 . This compound has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activity. It is characterized by a phenyl group attached to a propanamide backbone, with a methyl group and an oxo group at specific positions.
科学研究应用
N-Methyl-3-oxo-3-phenylpropanamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in the synthesis of transition metal complexes, such as Ru(bpy)32+ and Cu(bpy)33+.
Biology: The compound’s potential biological activity makes it a subject of interest in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific medical uses are not yet well-documented.
Industry: It is used in the development of various chemical products and intermediates.
准备方法
Synthetic Routes and Reaction Conditions: N-Methyl-3-oxo-3-phenylpropanamide can be synthesized through various methods. One common approach involves the reaction of a beta-lactam carbonyl compound with ammonium acetate, tetrabutylammonium bromide, and potassium carbonate in water at 30°C for 8 hours . The reaction mixture is then filtered, dried, and purified by recrystallization to obtain the desired product with a high yield.
Industrial Production Methods: While specific industrial production methods for N-Methyl-3-oxo-3-phenylpropanamide are not widely documented, the synthesis typically involves standard organic synthesis techniques. The use of large-scale reactors and optimized reaction conditions can facilitate the production of this compound in significant quantities.
化学反应分析
Types of Reactions: N-Methyl-3-oxo-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
作用机制
The mechanism of action of N-Methyl-3-oxo-3-phenylpropanamide involves its interaction with molecular targets and pathways. As a ligand, it binds to metal species and forms complexes, which can influence various biochemical processes . The exact molecular targets and pathways are still under investigation, but its ability to form stable complexes with transition metals is a key aspect of its activity.
相似化合物的比较
N-Methyl-3-oxo-3-phenylpropanamide can be compared with other similar compounds, such as:
N-(2-Methylphenyl)-3-oxo-3-phenylpropanamide: This compound has a similar structure but with a methyl group on the phenyl ring.
N-Methyl-3-oxo-3-(4-methylphenyl)propanamide: Another similar compound with a methyl group at the para position of the phenyl ring.
Uniqueness: N-Methyl-3-oxo-3-phenylpropanamide is unique due to its specific substitution pattern and its ability to form stable complexes with transition metals, which distinguishes it from other similar compounds.
属性
IUPAC Name |
N-methyl-3-oxo-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-11-10(13)7-9(12)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZJJGMSAFGCHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2480787.png)
![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide](/img/structure/B2480788.png)



![1-[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone](/img/structure/B2480798.png)
![1-(3,4-dimethylphenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2480800.png)

![(3,4-difluorophenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2480803.png)


![5-methyl-N-(prop-2-en-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2480807.png)
![2-Chloro-N-(cyclopropylmethyl)-N-[(3S)-2-hydroxy-2,4-dimethylpentan-3-yl]acetamide](/img/structure/B2480808.png)
![2-(3-Chloro-2-methylphenyl)-4-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]phthalazin-1-one](/img/structure/B2480809.png)
